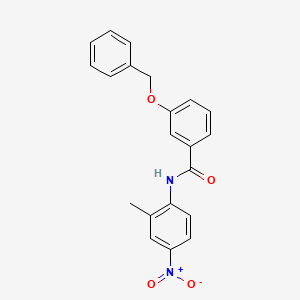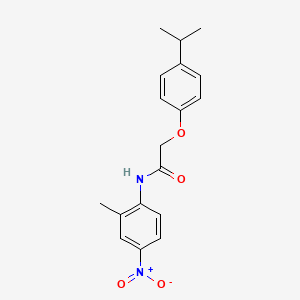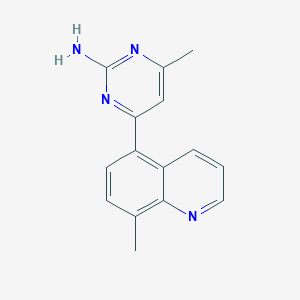
4-methyl-6-(8-methyl-5-quinolinyl)-2-pyrimidinamine
Descripción general
Descripción
4-methyl-6-(8-methyl-5-quinolinyl)-2-pyrimidinamine, also known as M8Q, is a small molecule that has been studied extensively for its potential applications in scientific research. This compound has shown promise in various fields, including cancer research, neuroscience, and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-(8-methyl-5-quinolinyl)-2-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in various cellular processes. Additionally, this compound has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models, this compound has been shown to improve cognitive function and protect against oxidative stress. Additionally, this compound has been shown to inhibit the activity of various enzymes and receptors, which may have implications for drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-(8-methyl-5-quinolinyl)-2-pyrimidinamine has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. Additionally, this compound has been well-studied and has shown promise in various scientific research applications. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, this compound may have off-target effects, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 4-methyl-6-(8-methyl-5-quinolinyl)-2-pyrimidinamine. One area of interest is the development of this compound as a potential cancer therapy. Further research is needed to understand the mechanism of action and identify potential targets for this compound in cancer cells. Additionally, this compound has shown promise as a neuroprotective agent, and further research is needed to understand its potential applications in neurodegenerative diseases. Finally, this compound may have potential as a drug discovery tool, and further research is needed to identify potential targets and develop more potent analogs.
Aplicaciones Científicas De Investigación
4-methyl-6-(8-methyl-5-quinolinyl)-2-pyrimidinamine has shown potential in various scientific research applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and has been shown to improve cognitive function in animal models. Additionally, this compound has been studied for its potential as a drug discovery tool, as it has been shown to inhibit the activity of various enzymes and receptors.
Propiedades
IUPAC Name |
4-methyl-6-(8-methylquinolin-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-9-5-6-11(12-4-3-7-17-14(9)12)13-8-10(2)18-15(16)19-13/h3-8H,1-2H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCJNCPGLCQQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=NC(=NC(=C3)C)N)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3981764.png)
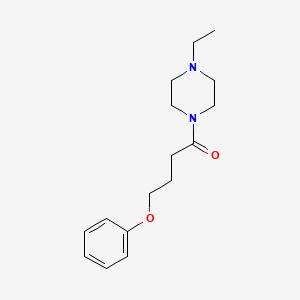
![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)
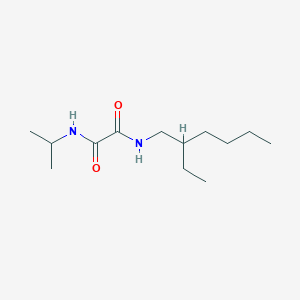
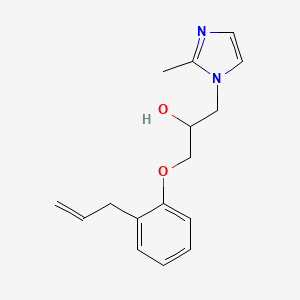

![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
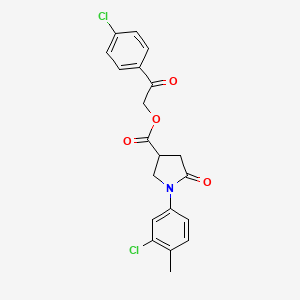
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)
![N-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3981835.png)
